Cas no 15462-45-0 (3-Hydroxyquinoline-2-carboxylic acid)
3-Hydroxyquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Quinolinecarboxylicacid, 3-hydroxy-
- 3-Hydroxyquinoline-2-carboxylic acid
- 3-Hydroxy-chinolin-2-carbonsaeure
- 3-hydroxyquinaldic acid
- 3-hydroxy-quinoline-2-carboxylic acid
- Methyl 3-hydroxyquinoline-2-carboxylate
- CS-0136370
- ZB0150
- 3-Hydroxyquinoline-2-carboxylicacid
- SB68312
- FT-0736667
- 15462-45-0
- AKOS006289296
- 3-hydroxy-2-quinolinecarboxylic acid
- D83313
- BS-50895
- C18621
- MFCD08705721
- SCHEMBL60874
- Q27461187
- Hydroxy-chinolin-carbonsaure
- 3-Hydroxyquinoline-2-carboxylate
- DB-081653
- 3-Hydroxy-2-quinolinecarboxylic Acid; 3-Hydroxyquinaldic Acid;
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- MDL: MFCD08705721
- Inchi: 1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14)
- InChI Key: WHKZBVQIMVUGIH-UHFFFAOYSA-N
- SMILES: OC1=C(C(=O)O)N=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 189.04300
- Monoisotopic Mass: 189.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.4Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 384.7±32.0 °C at 760 mmHg
- Flash Point: 186.5±25.1 °C
- Refractive Index: 1.73
- PSA: 70.42000
- LogP: 1.63860
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-Hydroxyquinoline-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Hydroxyquinoline-2-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Hydroxyquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HP041-50mg |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 97% | 50mg |
810.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HP041-200mg |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 97% | 200mg |
2028.0CNY | 2021-07-15 | |
| TRC | H876760-5mg |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 5mg |
50.00 | 2021-08-05 | ||
| TRC | H876760-10mg |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 10mg |
75.00 | 2021-08-05 | ||
| TRC | H876760-50mg |
3-Hydroxyquinoline-2-carboxylic Acid |
15462-45-0 | 50mg |
$ 152.00 | 2023-09-07 | ||
| Chemenu | CM240368-1g |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 97% | 1g |
$860 | 2021-08-04 | |
| abcr | AB288188-250 mg |
3-Hydroxy-2-quinolinecarboxylic acid; . |
15462-45-0 | 250 mg |
€496.10 | 2023-07-20 | ||
| Chemenu | CM240368-250mg |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 97% | 250mg |
$316 | 2022-09-02 | |
| Chemenu | CM240368-1g |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 97% | 1g |
$721 | 2022-09-02 | |
| Chemenu | CM240368-5g |
3-Hydroxyquinoline-2-carboxylic acid |
15462-45-0 | 97% | 5g |
$2162 | 2022-09-02 |
3-Hydroxyquinoline-2-carboxylic acid Suppliers
3-Hydroxyquinoline-2-carboxylic acid Related Literature
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Simon Dawson,John P. Malkinson,David Paumier,Mark Searcey Nat. Prod. Rep. 2007 24 109
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Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178
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Anita Sheoran,Andrew King,Ana Velasco,Jessica M. Pero,Sylvie Garneau-Tsodikova Mol. BioSyst. 2008 4 622
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Ahmed S. A. Mady,Olga E. Zolova,María álvarez San Millán,Germán Villamizar,Fernando de la Calle,Felipe Lombó,Sylvie Garneau-Tsodikova Mol. BioSyst. 2011 7 1999
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Jamshid Amiri Moghaddam,Theresa Jautzus,Mohammad Alanjary,Christine Beemelmanns Org. Biomol. Chem. 2021 19 123
Additional information on 3-Hydroxyquinoline-2-carboxylic acid
Introduction to 3-Hydroxyquinoline-2-carboxylic acid (CAS No. 15462-45-0)
3-Hydroxyquinoline-2-carboxylic acid, identified by the Chemical Abstracts Service (CAS) number 15462-45-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid belongs to the quinoline derivatives, a class of molecules renowned for their diverse biological activities and applications in medicinal chemistry. The structural framework of 3-Hydroxyquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine ring, featuring a hydroxyl group at the 3-position and a carboxylic acid moiety at the 2-position. Such a configuration imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The compound has garnered considerable attention in recent years due to its role as a precursor in the development of novel therapeutic agents. Its derivatives have been explored for their potential applications in treating infectious diseases, particularly those caused by protozoan parasites. The quinoline scaffold is well-documented for its antimicrobial and antimalarial properties, and modifications at the 3- and 2-positions can significantly enhance or modulate these activities. 3-Hydroxyquinoline-2-carboxylic acid serves as a key building block in constructing more complex molecules with improved efficacy and reduced toxicity.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3-Hydroxyquinoline-2-carboxylic acid. Modern techniques such as catalytic hydrogenation, asymmetric synthesis, and green chemistry approaches have been employed to optimize yield and purity. These innovations not only facilitate large-scale production but also minimize environmental impact, aligning with global sustainability goals. The compound’s versatility as a synthetic intermediate has also been leveraged in the development of chiral drugs, where enantioselective synthesis plays a crucial role in achieving high enantiomeric purity.
In the realm of medicinal chemistry, 3-Hydroxyquinoline-2-carboxylic acid has been investigated for its potential in targeting various diseases beyond infections. Studies have highlighted its utility in designing molecules with anti-inflammatory, anticancer, and anti-diabetic properties. The hydroxyl and carboxylic acid functional groups provide multiple sites for chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds. This adaptability makes it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics.
The biological activity of 3-Hydroxyquinoline-2-carboxylic acid and its derivatives is often linked to their interaction with specific biological targets. For instance, certain quinoline-based compounds have been shown to inhibit enzymes essential for parasite metabolism, thereby exerting therapeutic effects. Computational modeling and high-throughput screening have accelerated the discovery process by identifying promising candidates for further optimization. These computational tools help predict molecular interactions and optimize drug-like properties, reducing the time and cost associated with traditional trial-and-error approaches.
Industrial applications of 3-Hydroxyquinoline-2-carboxylic acid extend beyond pharmaceuticals into agrochemicals and material science. Its derivatives have been explored as intermediates in the synthesis of pesticides and herbicides due to their structural similarity to known bioactive molecules. Additionally, functionalized quinolines exhibit interesting electronic properties, making them candidates for use in organic semiconductors and light-emitting diodes (OLEDs). This dual utility underscores the compound’s broad appeal across multiple scientific disciplines.
The future prospects of 3-Hydroxyquinoline-2-carboxylic acid are promising, with ongoing research focusing on expanding its applications and improving synthetic routes. Collaborative efforts between academia and industry are driving innovation in this field, leading to breakthroughs that could revolutionize drug discovery and material science. As regulatory landscapes evolve and new technologies emerge, the demand for high-quality intermediates like 3-Hydroxyquinoline-2-carboxylic acid is expected to grow, reinforcing its significance in modern chemical research.
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